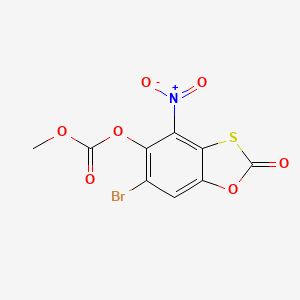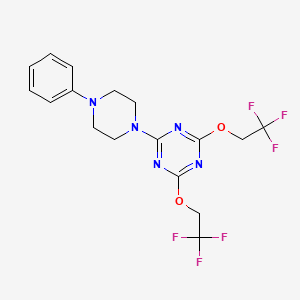
6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate is a complex organic compound with a unique structure that includes bromine, nitro, and carbonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate typically involves multiple steps. One common method starts with the bromination of a benzoxathiol derivative, followed by nitration to introduce the nitro group. The final step involves the formation of the methyl carbonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include further oxidized nitro derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzoxathiol derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups play a crucial role in binding to active sites, thereby inhibiting or modifying the activity of the target molecules. The carbonate group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar in structure but lacks the benzoxathiol and carbonate groups.
6-Bromo-2-oxo-1,3-benzoxathiol: Similar but without the nitro and carbonate groups.
4-Nitro-2-oxo-1,3-benzoxathiol: Lacks the bromine and carbonate groups.
Uniqueness
6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate is unique due to the combination of bromine, nitro, and carbonate groups within the benzoxathiol framework. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C9H4BrNO7S |
|---|---|
Molecular Weight |
350.10 g/mol |
IUPAC Name |
(6-bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl) methyl carbonate |
InChI |
InChI=1S/C9H4BrNO7S/c1-16-8(12)18-6-3(10)2-4-7(5(6)11(14)15)19-9(13)17-4/h2H,1H3 |
InChI Key |
IXXNRWWJTJCLIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=C(C=C2C(=C1[N+](=O)[O-])SC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11533697.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11533703.png)
![N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11533712.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B11533720.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B11533727.png)
![3,4-Dimethylphenyl 4'-[(4-methylphenyl)sulfonyl]biphenyl-4-sulfonate](/img/structure/B11533738.png)
![ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate](/img/structure/B11533746.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(dimethylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11533751.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533759.png)
![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)

![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11533793.png)

